molecular formula C3H5Br B120050 Bromocyclopropane CAS No. 4333-56-6

Bromocyclopropane

Cat. No. B120050
CAS RN: 4333-56-6
M. Wt: 120.98 g/mol
InChI Key: LKXYJYDRLBPHRS-UHFFFAOYSA-N
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Description

Bromocyclopropane is a compound that features a cyclopropane ring, a three-membered carbon ring, with a bromine atom attached. This structure makes it a useful intermediate in organic synthesis due to the ring strain and the reactivity of the bromine atom, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of bromocyclopropane derivatives can be achieved through several methods. One approach involves the organocatalytic conjugate addition of dimethyl bromomalonate to nitroalkenes, followed by intramolecular cyclopropanation, which has been shown to produce nitrocyclopropanes with high enantioselectivity and good yields . Another method includes the treatment of bromocyclopropanes with dibutylcopperlithium, leading to organocopper intermediates that can be further reacted with alkyl halides to afford alkylated cyclopropanes .

Molecular Structure Analysis

The molecular structure of bromocyclopropane derivatives can be complex, as demonstrated by the crystal and molecular structure determination of 12-bromo[2.2][2.2]paracyclophane. This compound was found to have an orthorhombic crystal structure with the bromine atom positioned such that the Br–C···C–H axis lies on a crystallographic two-fold axis .

Chemical Reactions Analysis

Bromocyclopropanes are versatile in chemical reactions. They can undergo formal nucleophilic substitution with oxygen- and nitrogen-based nucleophiles, leading to the formation of cyclopropene intermediates and subsequent addition across the strained double bond . Additionally, bromocyclopropanes can participate in radical-mediated rearrangements and addition reactions, as seen in the synthesis of 2-bromo-1,6-dienes . Electroredution of bromocyclopropanes in the presence of adsorbed alkaloids has been studied, showing the potential for asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromocyclopropane derivatives are influenced by their molecular structure. The strain in the three-membered ring and the presence of the bromine atom contribute to their reactivity. For instance, the reactivity toward different nucleophiles can be controlled by steric factors or through a directing effect of functional groups . The crystal structure analysis provides insights into the solid-state properties of these compounds, which can be relevant for their reactivity and applications in synthesis .

Scientific Research Applications

Enantioselective Bromocyclopropanation of Allylic Alcohols

One significant application involves the enantioselective bromocyclopropanation of allylic alcohols using dibromomethylzinc bromide. This process allows for the production of bromo-substituted cyclopropanes with high yields and excellent diastereo- and enantioselectivities. The method's efficiency is attributed to the use of readily available reagents and the atom-economic characteristics of the reaction (Sylvain Taillemaud et al., 2015).

Nucleophilic Substitution with Nitrogen Nucleophiles

Bromocyclopropane also serves as a precursor in the formal nucleophilic displacement with a broad range of N-nucleophiles. This transformation grants access to amino-substituted donor-acceptor cyclopropanes, offering a pathway to stereochemically defined and densely functionalized cyclopropylamine derivatives (Joseph E. Banning et al., 2013).

Diastereoselectivity Control with Oxygen- and Sulfur-based Nucleophiles

Another application involves the diastereoconvergent formal nucleophilic substitution of bromocyclopropanes using oxygen- and sulfur-based nucleophiles. The reaction's diastereoselectivity is influenced by several factors, including thermodynamically driven epimerization, steric control, and the directing effect of functional groups. This method highlights the control over diastereoselectivity in synthesizing cyclopropane derivatives (Joseph E. Banning et al., 2011).

Dissociative Ionization and Coulomb Explosion Studies

Bromocyclopropane's behavior under intense femtosecond laser fields was studied, revealing insights into the dissociative ionization and Coulomb explosion mechanisms. These findings offer a deeper understanding of bromocyclopropane's chemical properties at the molecular level, contributing to the broader knowledge of its reaction dynamics (Botong Liu et al., 2018).

Novel Carbon Skeleton from Natural Sources

A unique application outside synthetic chemistry involves isolating bromocyclococanol, a halogenated sesquiterpene with a novel carbon skeleton, from the red alga Laurencia obtusa. This discovery showcases the potential of bromocyclopropane derivatives in natural product chemistry and their contribution to understanding biogenetic pathways (Immaculada Brito et al., 2002).

Safety And Hazards

Bromocyclopropane is a flammable liquid that causes skin irritation and serious eye irritation . It should be kept away from heat and sources of ignition. Vapors may form explosive mixtures with air. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Relevant Papers

One paper discusses the dissociative ionization and Coulomb explosion of molecular Bromocyclopropane in an intense femtosecond laser field . Another paper presents the infrared and Raman spectrum of Bromocyclopropane between 3200 and 240 cm−1 .

properties

IUPAC Name

bromocyclopropane
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InChI

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2
Source PubChem
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InChI Key

LKXYJYDRLBPHRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC1Br
Source PubChem
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Molecular Formula

C3H5Br
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DSSTOX Substance ID

DTXSID8063418
Record name Cyclopropane, bromo-
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Molecular Weight

120.98 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl bromide
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Product Name

Bromocyclopropane

CAS RN

4333-56-6
Record name Bromocyclopropane
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Record name Cyclopropane, bromo-
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Record name Bromocyclopropane
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Record name Cyclopropane, bromo-
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Record name Cyclopropane, bromo-
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Record name Bromocyclopropane
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